
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide is a chemical compound that belongs to the class of tetrahydroacridine derivatives. These compounds are known for their polycyclic planar structure, which allows them to intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs . This property makes them valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide typically involves the interaction between cyclohexanone and anthranilic acid, followed by chlorination of the product and condensation with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1,2,3,4-tetrahydroacridin-9-yl)heptanoic acid, while reduction may produce N-(1,2,3,4-tetrahydroacridin-9-yl)heptanol.
Aplicaciones Científicas De Investigación
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide has a wide range of scientific research applications. In chemistry, it is used as a DNA intercalating agent, which helps in studying the structural and functional properties of nucleic acids . In biology, it is employed in the development of antitumor agents due to its ability to induce DNA cross-links and strand breaks . In medicine, it has shown potential as an anticancer drug, particularly against liver cancer (HEPG2) tumor cell lines . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide involves its ability to intercalate within DNA and RNA, forming hydrogen bonds and stacking between base pairs . This intercalation results in DNA cross-links and strand breaks, which can inhibit the replication and transcription processes, leading to cell death. The compound also exhibits inhibitory activities against enzymes such as acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β), making it a potential multitarget agent for diseases like Alzheimer’s .
Comparación Con Compuestos Similares
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide can be compared with other similar compounds such as N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride and N-(1,2,3,4-tetrahydroacridin-9-yl)decanamide . These compounds share the tetrahydroacridine core structure but differ in their side chains, which can influence their chemical properties and biological activities. For instance, N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride has been studied for its antitumor activity, while N-(1,2,3,4-tetrahydroacridin-9-yl)decanamide is used for its physicochemical property data . The uniqueness of this compound lies in its specific side chain, which may confer distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C20H26N2O |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide |
InChI |
InChI=1S/C20H26N2O/c1-2-3-4-5-14-19(23)22-20-15-10-6-8-12-17(15)21-18-13-9-7-11-16(18)20/h6,8,10,12H,2-5,7,9,11,13-14H2,1H3,(H,21,22,23) |
Clave InChI |
PLWWPNGAXPLVDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)NC1=C2CCCCC2=NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11645628.png)
![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B11645629.png)
![2-Methoxyethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11645638.png)
![2-methylpropyl 2-{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11645640.png)
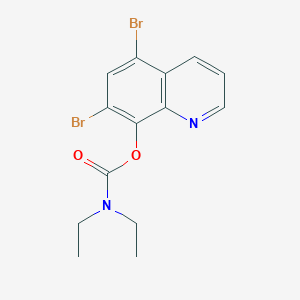
![4-[({(E)-[4-(dimethylamino)phenyl]methylidene}amino)methyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B11645653.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11645656.png)
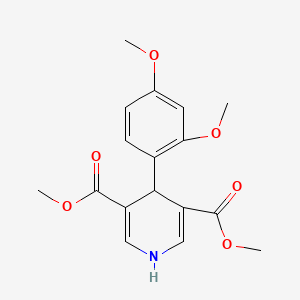
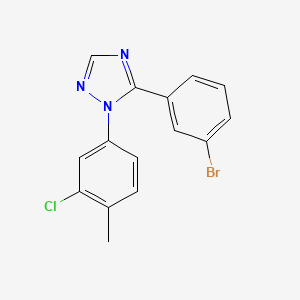
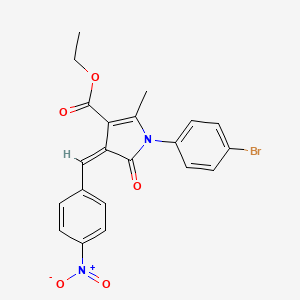
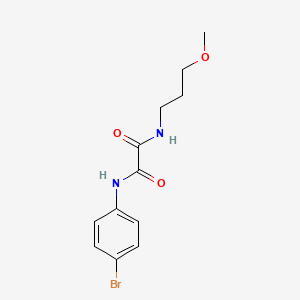
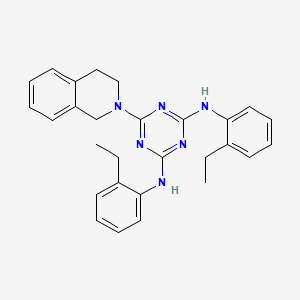
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11645692.png)
